Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose)
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Overview
Description
Kaempferol 3,7-bis is a flavonoid compound derived from kaempferol, a naturally occurring polyphenol found in various fruits and vegetables. This compound is known for its antioxidant, anti-inflammatory, and anticancer properties. Kaempferol 3,7-bis is particularly notable for its potential therapeutic applications in various diseases due to its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 3,7-bis typically involves the glycosylation of kaempferol at the 3 and 7 positions. This can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, while chemical glycosylation involves the use of glycosyl donors and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of kaempferol 3,7-bis may involve the extraction of kaempferol from natural sources followed by chemical modification. The process includes:
- Extraction of kaempferol from plant materials using solvents.
- Purification of kaempferol through chromatography.
- Chemical glycosylation to attach sugar moieties at the 3 and 7 positions.
Chemical Reactions Analysis
Types of Reactions: Kaempferol 3,7-bis undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert kaempferol 3,7-bis into its dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydrokaempferol derivatives.
Substitution: Ethers and esters of kaempferol 3,7-bis.
Scientific Research Applications
Kaempferol 3,7-bis has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Kaempferol 3,7-bis exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the modulation of signaling pathways like NF-kB, p38MAPK, and AKT.
Comparison with Similar Compounds
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Myricetin: Known for its anticancer and neuroprotective effects.
Fisetin: Exhibits anti-inflammatory and anticancer activities.
Kaempferol 3,7-bis stands out due to its specific glycosylation, which may enhance its stability and bioactivity in biological systems.
Biological Activity
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) is a glycosylated flavonoid known for its diverse biological activities. This compound, derived from the flavonoid kaempferol, exhibits enhanced solubility and stability due to its unique glycosylation with two rhamnose moieties. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) is characterized by the following structural features:
- Base Structure : Kaempferol, a flavonoid known for its antioxidant properties.
- Glycosylation : Two rhamnose sugars are attached at positions 3 and 7 of the kaempferol backbone.
This structural configuration enhances its biological activity compared to other kaempferol derivatives.
Biological Activities
The biological activities of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) can be categorized into several key areas:
1. Antioxidant Activity
Kaempferol and its derivatives are potent antioxidants. Studies demonstrate that kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) effectively scavenges free radicals and reduces oxidative stress. For instance, it has been shown to inhibit lipid peroxidation and protect DNA from oxidative damage in various experimental models .
2. Anti-inflammatory Effects
Research indicates that this compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits NF-kB signaling, which is crucial for the inflammatory response .
3. Anticancer Properties
Kaempferol derivatives exhibit significant anticancer effects. In vivo studies have shown that kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) can inhibit tumor growth in experimental models by inducing apoptosis in cancer cells and altering cell cycle progression . A specific study reported a growth inhibition rate of approximately 70.89% against EAC cells at a dosage of 50 mg/kg body weight .
4. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. It enhances brain-derived neurotrophic factor (BDNF) expression and protects neuronal cells from oxidative stress-induced apoptosis .
The mechanisms through which kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) exerts its effects include:
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) .
- Anti-inflammatory Pathway : Inhibition of NF-kB translocation and reduction of inflammatory mediators .
- Cell Cycle Regulation : Induction of cell cycle arrest at specific phases leading to apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose), a comparison with similar compounds is essential:
Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
Kaempferol 3-O-rhamnoside | Moderate | Moderate | Moderate |
Kaempferol 7-O-rhamnoside | Moderate | Low | Low |
Kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose) | High | High | High |
Case Studies
Several studies have highlighted the efficacy of kaempferol 3,7-bis(alpha-L-rhamnose-D-glucose):
- Antioxidant Study : In vitro assays demonstrated that this compound significantly reduced AAPH-induced oxidative damage in human erythrocytes .
- Cancer Research : An experimental study showed that it inhibited tumor growth in mice models by promoting apoptosis in EAC cells through caspase activation .
- Neuroprotection : A study indicated that treatment with this compound improved cognitive functions in animal models subjected to oxidative stress conditions by enhancing BDNF levels .
Properties
Molecular Formula |
C39H50O24 |
---|---|
Molecular Weight |
902.8 g/mol |
IUPAC Name |
3,7-bis[[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C39H50O24/c1-11-32(61-38-28(51)24(47)21(44)18(9-40)59-38)26(49)30(53)36(55-11)57-15-7-16(43)20-17(8-15)58-34(13-3-5-14(42)6-4-13)35(23(20)46)63-37-31(54)27(50)33(12(2)56-37)62-39-29(52)25(48)22(45)19(10-41)60-39/h3-8,11-12,18-19,21-22,24-33,36-45,47-54H,9-10H2,1-2H3/t11-,12-,18+,19+,21+,22+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,36-,37-,38-,39-/m0/s1 |
InChI Key |
VTRMLQBPGVHEHN-NAABCWOHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)CO)O)O)O)O)O)C6=CC=C(C=C6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
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